

7 α -Hydroxyfrullanolide molecular formula and weight

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Compound of Interest

Compound Name: 7 α -Hydroxyfrullanolide

Cat. No.: B1247999

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An In-depth Technical Guide to 7 α -Hydroxyfrullanolide: Molecular Properties, Bioactivity, and Experimental Protocols

This technical guide provides a comprehensive overview of 7 α -Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, biological activities, and experimental investigation of this compound.

Core Molecular Data

7 α -Hydroxyfrullanolide is a natural product belonging to the eudesmanolide class of sesquiterpene lactones.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1] [2] [3]
Molecular Weight	248.32 g/mol	
CAS Number	105578-87-8	
IUPAC Name	(3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g]benzofuran-2-one	

Biological Activity and Mechanism of Action

7 α -Hydroxyfrullanolide (7HF) has demonstrated a range of biological activities, most notably as an anticancer agent, particularly against triple-negative breast cancer (TNBC). It also exhibits anti-inflammatory and cardioprotective properties.

Anticancer Effects in Triple-Negative Breast Cancer

Studies have shown that 7HF exhibits potent activity against TNBC cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.

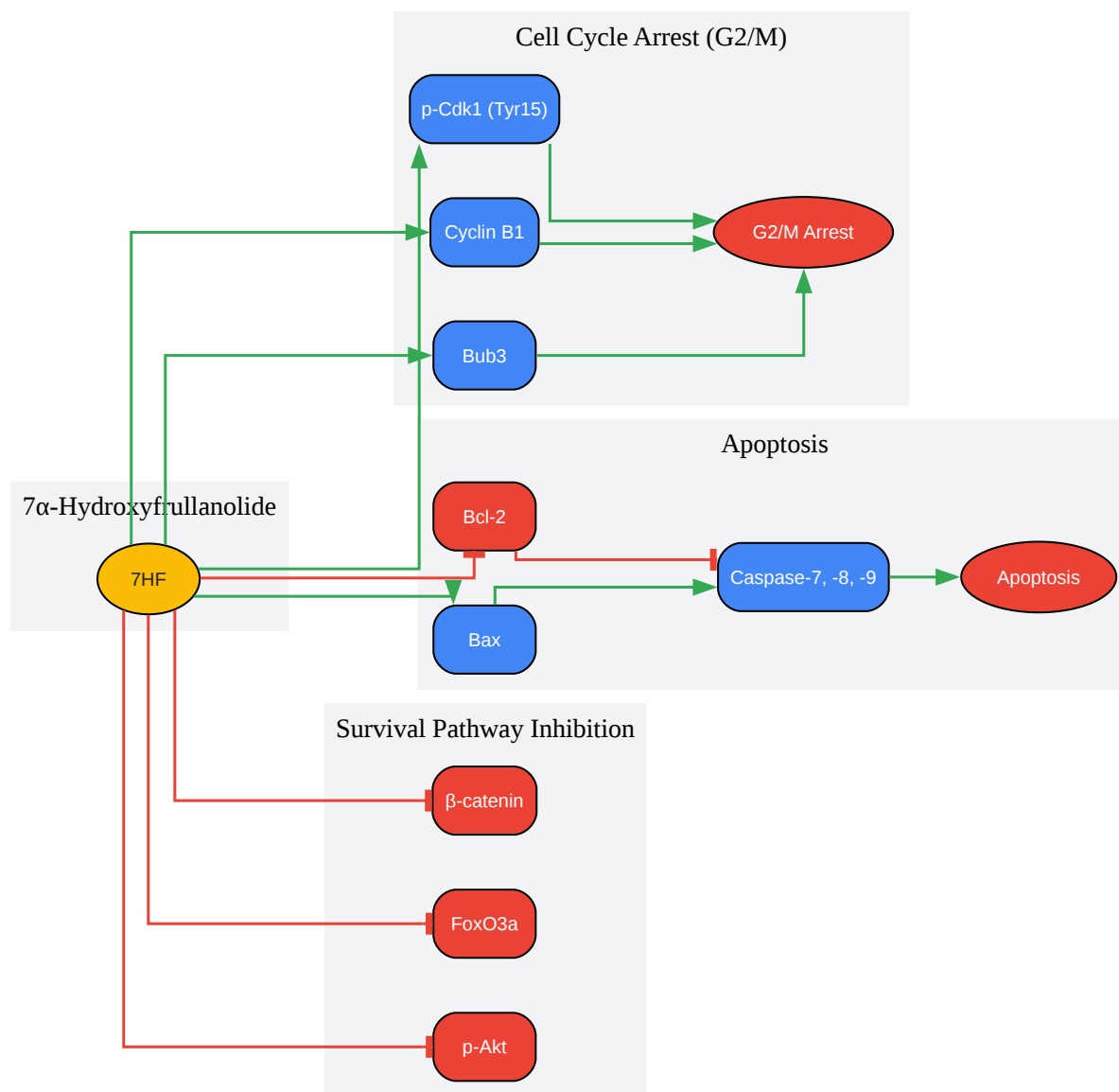
G2/M Phase Arrest: 7HF treatment leads to the upregulation of key proteins involved in the G2/M checkpoint, including Bub3, cyclin B1, and phosphorylated Cdk1 (Tyr 15). This halts the cell cycle progression before mitosis, preventing the proliferation of cancer cells.

Apoptosis Induction: The apoptotic effect of 7HF is mediated through both intrinsic and extrinsic pathways. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Consequently, a cascade of caspase activation, including cleaved caspases-7, -8, and -9, is initiated, leading to programmed cell death.

Inhibition of Survival Pathways: 7HF has been observed to suppress critical cell survival signaling pathways. It can modulate the expression of the PP2A-A subunit, which may in turn lead to the suppression of p-Akt (Ser 473), FoxO3a, and β -catenin.

Microtubule Disruption: A key mechanism of action for 7HF's anticancer activity is its ability to disrupt microtubule dynamics. It has been shown to inhibit the polymerization of α - and β -tubulin in a dose-dependent manner, which is crucial for the formation of the mitotic spindle during cell division.

Signaling Pathway of 7 α -Hydroxyfrullanolide in TNBC Cells



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Caption: Signaling pathways modulated by 7α-Hydroxyfrullanolide in TNBC cells.

Anti-inflammatory Activity

7 α -Hydroxyfrullanolide has been shown to possess anti-inflammatory properties by modulating immune cell responses. It can inhibit the activation of CD4⁺ T cells and the responses of peritoneal macrophages. Mechanistically, 7HF increases intracellular calcium levels in these immune cells, which plays a role in dampening their inflammatory functions. In vivo studies have demonstrated its efficacy in reducing the severity of DSS-induced colitis.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of 7HF. It has been found to ameliorate isoproterenol-induced myocardial injury in rats. The protective mechanism involves the modification of iNOS and Nrf2 gene expression. Furthermore, 7HF can improve cardiac function by reducing the cardiac workload through its negative chronotropic and inotropic effects and by decreasing peripheral vascular resistance.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of 7 α -Hydroxyfrullanolide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of 7HF on cancer cells.

Methodology:

- Seed breast cancer cells (e.g., MDA-MB-468, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of 7 α -Hydroxyfrullanolide (e.g., 0-100 μ M) for a specified duration (e.g., 24, 48, 72 hours).
- Following treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 7HF on the cell cycle distribution.

Methodology:

- Treat cancer cells with different concentrations of 7 α -Hydroxyfrullanolide (e.g., 6, 12, 24 μ M) for 24 hours.
- Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
- Fix the cells in cold 70% ethanol and store them at -20°C overnight.
- Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate the cells in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay by Flow Cytometry

This method quantifies the extent of apoptosis induced by 7HF.

Methodology:

- Treat cells with the desired concentrations of 7 α -Hydroxyfrullanolide for 24 hours.
- Harvest and wash the cells as described for cell cycle analysis.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

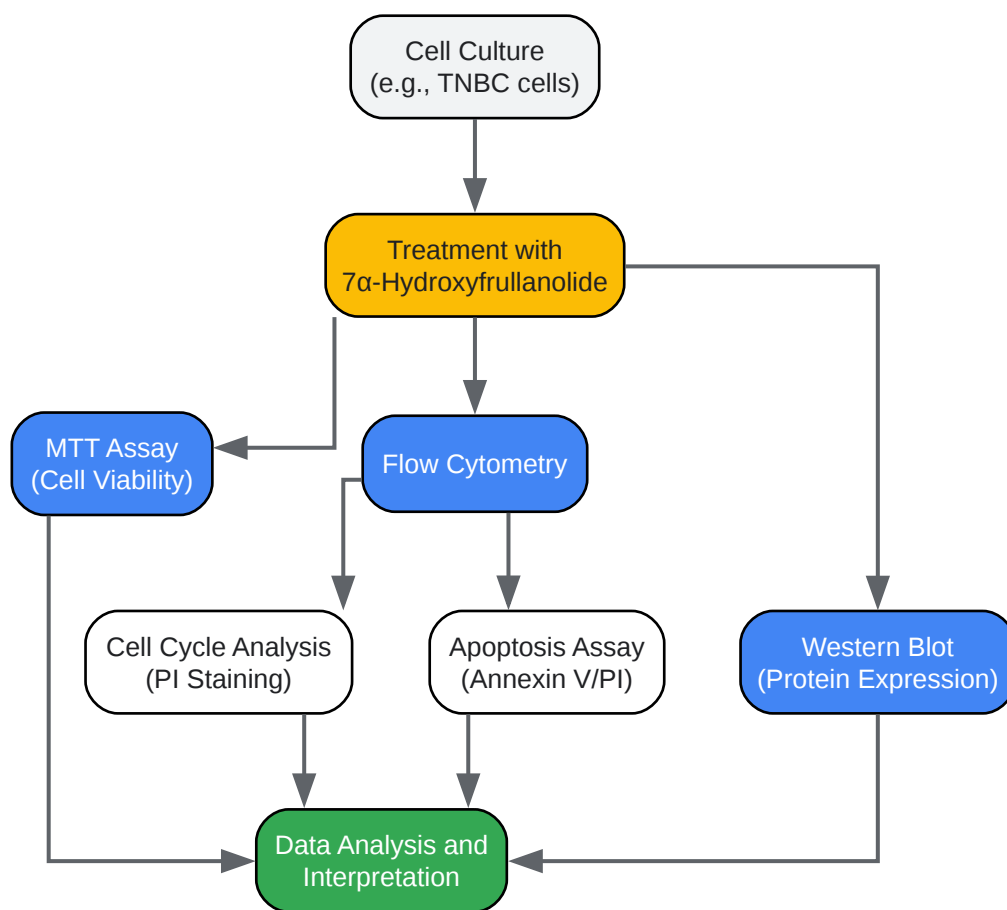
Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Methodology:

- Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
- Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, p-Cdk1, Bax, Bcl-2) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Experimental Workflow for a Typical Anticancer Study



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Caption: A typical experimental workflow for investigating the anticancer effects.

This guide provides a foundational understanding of 7α-Hydroxyfrullanolide. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

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